Dcpib

Descripción

Propiedades

IUPAC Name |

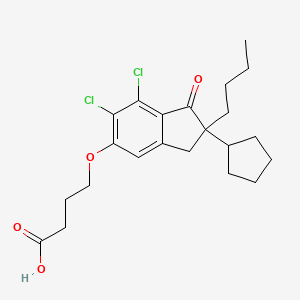

4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKGTPJPBOQECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435165 | |

| Record name | DCPIB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82749-70-0 | |

| Record name | DCPIB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DCPIB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DCPIB on Volume-Regulated Anion Channels (VRACs)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the molecular interactions, quantitative pharmacology, experimental methodologies, and cellular consequences of the inhibition of Volume-Regulated Anion Channels (VRACs) by the small molecule inhibitor, 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB).

Core Mechanism of Action: A "Cork-in-a-Bottle" Blockade

Volume-Regulated Anion Channels are crucial for regulating cell volume in response to osmotic stress and are formed by heteromeric assemblies of Leucine-Rich Repeat-Containing 8 (LRRC8) family proteins, with LRRC8A being an essential subunit.[1][2] this compound is a potent and widely used inhibitor of these channels.[3][4]

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this compound's inhibitory action on the LRRC8A-containing channel complex.[1][2] The mechanism is a direct, physical occlusion of the ion conduction pathway, aptly described as a "cork-in-a-bottle" mechanism.[1][2][5]

-

Binding Site: this compound binds within the extracellular vestibule of the channel pore.[1][2]

-

Molecular Interaction: The binding is stabilized by a key electrostatic interaction between the negatively charged carboxylic acid group of this compound and a ring of positively charged arginine residues (R103 in the mouse LRRC8A subunit) that form the channel's narrowest constriction, or selectivity filter.[1][2][6]

-

Steric Hindrance: Once bound, the bulky, hydrophobic indanone body of the this compound molecule is too large to pass through the selectivity filter, thus physically blocking the passage of anions.[1][2][5]

This direct plug mechanism provides a clear and simple explanation for how this compound effectively inhibits VRAC function.[1] The inhibition is reversible and has been shown to be largely voltage-independent in native VRACs.[4][7][8][9]

Quantitative Data: Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC₅₀) of this compound for VRACs has been determined across various cell types and experimental systems. While generally potent in the low micromolar range, the precise value can vary depending on the specific LRRC8 subunit composition and the cell line used.

| Cell Type / System | IC₅₀ Value (µM) | Reference(s) |

| Calf Pulmonary Artery Endothelial (CPAE) Cells | 4.1 | [3][7] |

| HEK-293 Cells | 4.8 ± 1.2 | [10] |

| Rat Pancreatic β-cells | ~ 2 | [7] |

| Glutamate Release via VRAC (Rat Glial Cells) | ~ 1 | [11] |

| PC3 Cells (Prostate Cancer) | 4.15 ± 1.79 | [12] |

| HT29 Cells (Colon Cancer) | 11.3 ± 4.13 | [12] |

| HeLa Cells | 3.36 ± 1.04 | [12] |

| LN215 Cells (Glioblastoma) | 3.45 | [13] |

Note: It is important to consider that this compound exhibits off-target effects and its selectivity should be carefully evaluated in the context of the experimental system.[11][13][14]

Experimental Protocols

The investigation of this compound's effect on VRACs relies on specific and robust experimental methodologies.

This is the gold-standard technique for directly measuring ion channel activity and the effect of inhibitors.

-

Objective: To measure swelling-activated chloride currents (ICl,swell) and their inhibition by this compound.

-

Cell Preparation: Cells endogenously or exogenously expressing VRACs are cultured on glass coverslips.

-

Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to gain electrical access to the cell's interior.

-

Solutions:

-

Intracellular (Pipette) Solution: Typically contains a CsCl or NMDG-Cl-based solution to isolate chloride currents and set the intracellular ionic strength. EGTA is included to chelate calcium.

-

Extracellular (Bath) Solution: An isotonic solution (e.g., ~300 mOsm) is used to establish a baseline recording. A hypotonic solution (e.g., ~220-250 mOsm) is then perfused to induce cell swelling and activate VRACs.[15]

-

-

Voltage Protocol: A "step-ramp" or "ramp" protocol is commonly applied. For example, the membrane potential is held at 0 mV, and voltage ramps from -100 mV to +100 mV are applied periodically to elicit currents and generate a current-voltage (I-V) relationship.[6][15]

-

Procedure:

-

Establish a stable whole-cell recording in isotonic bath solution and record baseline currents.

-

Perfuse the cell with a hypotonic bath solution to activate ICl,swell, which is observed as a time-dependent increase in current.

-

Once the current reaches a stable maximum, the hypotonic solution containing a known concentration of this compound is applied.

-

The degree of current inhibition is measured. To determine the IC₅₀, this process is repeated with multiple concentrations of this compound.[10]

-

A washout step with a this compound-free solution can be performed to confirm the reversibility of the block.[4]

-

This method is suitable for higher-throughput screening of VRAC inhibitors.

-

Objective: To indirectly measure VRAC activity by monitoring the influx of a quenching halide (Iodide, I⁻).

-

Principle: Cells are engineered to express a halide-sensitive variant of Yellow Fluorescent Protein (YFP). The influx of I⁻ through activated VRACs quenches the YFP fluorescence.[15]

-

Procedure:

-

Plate YFP-expressing cells in a microplate reader-compatible format (e.g., 96-well plate).

-

Replace the culture medium with an isotonic, low-chloride buffer and measure baseline fluorescence.

-

Simultaneously add a hypotonic, iodide-containing solution with or without the test compound (this compound).

-

Monitor the rate of YFP fluorescence quenching over time. A faster quenching rate indicates higher VRAC activity.

-

This compound and other inhibitors will slow the rate of fluorescence quenching in a dose-dependent manner.[13]

-

Downstream Signaling and Cellular Functions

Inhibition of VRACs by this compound has significant consequences for various cellular processes and signaling pathways, primarily by preventing the efflux of key signaling molecules and osmolytes.

-

Neurotransmitter Release: VRACs are permeable to glutamate.[11] In pathological conditions like cerebral ischemia, cell swelling can trigger excessive glutamate release through VRACs, leading to excitotoxicity. This compound has been shown to block this release, providing a neuroprotective effect in preclinical models.[7][8][9]

-

Cell Cycle Progression: VRAC activity is linked to cell proliferation. This compound can arrest astrocytes in the G1/S phase of the cell cycle.[16] This effect is mediated by the modulation of the ERK signaling cascade, leading to decreased expression of CDK4 and Cyclin D1 and an increase in the cell cycle inhibitor p27.[16]

-

Inflammatory Response: In microglia, this compound can modulate the MAPK signaling pathway.[17] This has been shown to promote the conversion of pro-inflammatory M1 microglia to an anti-inflammatory M2 phenotype, thereby reducing the inflammatory response.[17]

-

Apoptosis: VRAC-mediated efflux of anions is an early and critical step in apoptotic volume decrease (AVD). By blocking this process, this compound can inhibit the progression of apoptosis in certain contexts.[15]

References

- 1. Cryo-EM structures of the this compound-inhibited volume-regulated anion channel LRRC8A in lipid nanodiscs | eLife [elifesciences.org]

- 2. Cryo-EM structures of the this compound-inhibited volume-regulated anion channel LRRC8A in lipid nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A SWELL time to develop the molecular pharmacology of the volume-regulated anion channel (VRAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. This compound, a specific inhibitor of Volume Regulated Anion Channels (VRACs), reduces infarct size in MCAo and the release of glutamate in the ischemic cortical penumbra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid inhibits angiogenesis via modulation of vascular endothelial growth factor receptor 2 signaling pathway [frontiersin.org]

- 10. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]

- 11. This compound, the Proposed Selective Blocker of Volume-Regulated Anion Channels, Inhibits Several Glutamate Transport Pathways in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VI-116, A Novel Potent Inhibitor of VRAC with Minimal Effect on ANO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VI-116, A Novel Potent Inhibitor of VRAC with Minimal Effect on ANO1 [mdpi.com]

- 14. The LRRC8 volume‐regulated anion channel inhibitor, this compound, inhibits mitochondrial respiration independently of the channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Biology and Physiology of Volume-Regulated Anion Channel (VRAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | VRAC channel inhibition as a novel strategy for the treatment of ischemia-reperfusion injury [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Targets of Dcpib

This technical guide provides a comprehensive overview of the molecular targets of 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (this compound), a widely used pharmacological tool. The document details its primary and secondary targets, presents quantitative data on its activity, outlines key experimental methodologies for target validation, and visualizes the associated signaling pathways and workflows.

Primary Molecular Target: Volume-Regulated Anion Channel (VRAC)

The principal and most well-characterized molecular target of this compound is the Volume-Regulated Anion Channel (VRAC).[1][2][3][4][5][6] VRACs are crucial for regulating cell volume in response to osmotic stress and are involved in various physiological processes, including apoptosis and the release of neurotransmitters.[7] The essential subunit of VRAC is Leucine-rich repeat-containing protein 8A (LRRC8A).[8][9][10] this compound acts as a potent and selective blocker of VRAC.[1][5][6]

Mechanism of Inhibition

Cryo-electron microscopy studies have elucidated the mechanism by which this compound inhibits VRAC.[8][10] this compound binds to the extracellular pore of the LRRC8A subunit, acting like a "cork in a bottle" to physically obstruct the ion conduction pathway.[8][10][11] This steric hindrance prevents the passage of anions, thereby blocking channel function.[8] The interaction involves the R103 residue in the selectivity filter of LRRC8A, which electrostatically interacts with the carboxylic acid group of this compound.[8]

Secondary and Off-Target Effects

While this compound is valued for its VRAC inhibition, it is not entirely specific and exhibits a range of off-target activities that are critical to consider during experimental design and data interpretation.[9][11][12] These secondary targets include other ion channels, transporters, and signaling molecules.

K2P Potassium Channels

This compound distinctly modulates several members of the two-pore-domain potassium (K2P) channel family.[1][6][13] Its effects are complex, involving both activation and inhibition depending on the specific channel subfamily.[1][13]

-

Activation: this compound activates members of the TREK subfamily, including TREK1, TREK2, and TRAAK, in a voltage-dependent manner.[1][2][6][13]

-

Inhibition: Conversely, this compound potently inhibits TRESK, TASK1, and TASK3 channels.[1][6][13] It shows a particularly high affinity for TRESK.[6]

Glutamate Transporters and Hemichannels

In glial cells, this compound has been shown to inhibit glutamate transport pathways beyond its effect on VRAC-mediated glutamate release.[7] It potently inhibits the glutamate transporter GLT-1 and glutamate release via connexin hemichannels.[7] This is particularly relevant in studies of neuroprotection and ischemic brain injury, where glutamate excitotoxicity is a key factor.[3][5][7]

VEGFR2 Signaling Pathway

Recent evidence suggests this compound possesses anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[14] Studies have shown that this compound can suppress the proliferation, tube formation, and migration of human umbilical vein endothelial cells (HUVECs).[14] This effect is mediated through the inhibition of both total and phosphorylated VEGFR2 levels and its downstream effectors, including ERK and STAT3.[14]

Mitochondrial Respiration

This compound can inhibit mitochondrial respiration independently of its action on VRAC.[9][15] At concentrations typically used to block VRAC (10 µM), this compound suppresses basal and ATP-linked respiration.[9][15] This is achieved by uncoupling the inner mitochondrial membrane proton gradient and inhibiting complexes I, II, and III of the electron transport chain (ETC).[9][15]

Quantitative Data Summary

The potency of this compound varies across its different molecular targets. The following tables summarize the available quantitative data for its inhibitory and activating effects.

Table 1: Inhibitory Activity of this compound

| Target | Assay/Cell Type | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| VRAC / ICl,swell | Calf Pulmonary Artery Endothelial (CPAE) cells | 4.1 µM | [1][6][16] |

| Rat Pancreatic β-cells | ~2 µM | [5] | |

| Glial Cells (Glutamate Release) | ~1 µM | [7] | |

| TRESK | Heterologous expression | 0.14 µM | [1][6] |

| TASK1 | Heterologous expression | 0.95 µM | [1][6] |

| TASK3 | Heterologous expression | 50.72 µM | [1][6] |

| GLT-1 | Microglial Cells | ~10 µM | [7] |

| Connexin Hemichannels | Glial Cells (Glutamate Release) | ~1 µM |[7] |

Table 2: Activating Activity of this compound

| Target | Effect | Concentration | Cell Type | Reference(s) |

|---|---|---|---|---|

| TREK1 | Activation | 10 µM | COS-7 cells | [1] |

| TRAAK | Activation / Enhancement | 10 µM | COS-7 cells |[1] |

Key Experimental Protocols

Validating the interaction of this compound with its molecular targets requires specific and robust experimental methodologies.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is the gold standard for measuring ion channel activity and is used to quantify the effects of this compound on VRAC and K2P channels.

Objective: To measure ionic currents through VRAC or K2P channels in response to this compound application.

Methodology:

-

Cell Preparation: Culture cells known to express the target channel (e.g., CPAE cells for native VRAC, or HEK293 cells heterologously expressing a specific K2P channel).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ. Fill the pipette with an appropriate intracellular solution (e.g., CsCl-based for isolating chloride currents, or K-gluconate-based for potassium currents).

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, achieving electrical access to the cell interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage-step or ramp protocols to elicit ionic currents, which are recorded using an amplifier and digitizer.

-

Channel Activation (for VRAC): To activate ICl,swell, perfuse the cell with a hypotonic extracellular solution to induce cell swelling.

-

This compound Application: Once stable baseline currents are recorded, perfuse the cell with the extracellular solution containing this compound at the desired concentration. Record changes in current amplitude to determine the extent of inhibition or activation.

-

Data Analysis: Analyze the recorded currents to determine parameters such as current density (pA/pF) and calculate the IC₅₀ value from a dose-response curve.

Protocol: Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

This protocol was used to determine the high-resolution structure of this compound bound to the LRRC8A channel.[8][10]

Objective: To visualize the this compound binding site on its target protein at near-atomic resolution.

Methodology:

-

Protein Expression and Purification: Overexpress the target protein (e.g., Mus musculus LRRC8A) in a suitable system like Sf9 insect cells and purify it using affinity chromatography.

-

Reconstitution: Reconstitute the purified protein into a membrane-mimicking environment, such as lipid nanodiscs, to maintain its native conformation.

-

Complex Formation: Incubate the reconstituted protein with a saturating concentration of this compound to ensure binding.

-

Grid Preparation: Apply a small volume of the protein-Dcpib complex solution to an EM grid. The grid is then blotted and rapidly plunge-frozen in liquid ethane to vitrify the sample, preserving the protein structure.

-

Data Collection: Collect thousands of images (micrographs) of the frozen particles at different orientations using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to perform particle picking, 2D classification (to remove bad particles), and 3D reconstruction to generate a high-resolution density map of the complex.

-

Model Building and Refinement: Build an atomic model of the protein-ligand complex into the cryo-EM density map and refine it to fit the data. The final model reveals the precise binding pose of this compound.

Protocol: Seahorse XF Analyzer for Mitochondrial Respiration Assay

This assay is used to assess the off-target effects of this compound on mitochondrial function.[15]

Objective: To measure the oxygen consumption rate (OCR) of living cells in real-time to determine the impact of this compound on mitochondrial respiration.

Methodology:

-

Cell Seeding: Seed cells (e.g., HAP-1 or HEK-293) into a Seahorse XF microplate and allow them to adhere.

-

Assay Preparation: A day later, replace the culture medium with a specialized Seahorse assay medium and incubate the plate in a non-CO₂ incubator to allow temperature and pH to equilibrate.

-

Compound Loading: Load the injector ports of the sensor cartridge with this compound and a series of mitochondrial stressors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore/uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

Assay Execution: Place the microplate into the Seahorse XF Analyzer. The instrument will perform baseline OCR measurements before sequentially injecting the compounds.

-

Data Acquisition: The analyzer records OCR changes after each injection.

-

Data Analysis: The resulting OCR profile is used to calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, revealing how this compound impacts these processes.[15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The inhibitor of volume-regulated anion channels this compound activates TREK potassium channels in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a specific inhibitor of volume regulated anion channels (VRACs), reduces infarct size in MCAo and the release of glutamate in the ischemic cortical penumbra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. This compound, a specific inhibitor of Volume Regulated Anion Channels (VRACs), reduces infarct size in MCAo and the release of glutamate in the ischemic cortical penumbra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, the Proposed Selective Blocker of Volume-Regulated Anion Channels, Inhibits Several Glutamate Transport Pathways in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM structures of the this compound-inhibited volume-regulated anion channel LRRC8A in lipid nanodiscs | eLife [elifesciences.org]

- 9. The LRRC8 volume-regulated anion channel inhibitor, this compound, inhibits mitochondrial respiration independently of the channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cryo-EM structures of the this compound-inhibited volume-regulated anion channel LRRC8A in lipid nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cryo-EM structures of the this compound-inhibited volume-regulated anion channel LRRC8A in lipid nanodiscs | bioRxiv [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid inhibits angiogenesis via modulation of vascular endothelial growth factor receptor 2 signaling pathway [frontiersin.org]

- 15. The LRRC8 volume‐regulated anion channel inhibitor, this compound, inhibits mitochondrial respiration independently of the channel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound is a novel selective blocker of I(Cl,swell) and prevents swelling-induced shortening of guinea-pig atrial action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dcpib in Regulating Cellular Volume: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular volume homeostasis is a fundamental physiological process, critical for normal cell function and survival. Dysregulation of cell volume is implicated in a variety of pathological conditions, including ischemic brain injury, cardiac arrhythmias, and cancer. A key player in the intricate machinery of cellular volume regulation is the Volume-Regulated Anion Channel (VRAC). This technical guide provides an in-depth exploration of 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (Dcpib), a potent and selective inhibitor of VRAC. We delve into its mechanism of action, its utility as a research tool, its off-target effects, and detailed experimental protocols for its application in studying cellular volume regulation. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound in their investigations.

Introduction to this compound and Cellular Volume Regulation

Cells constantly face osmotic challenges that can lead to swelling or shrinking. To counteract these changes, cells have evolved sophisticated mechanisms to regulate their volume, a process known as Regulatory Volume Decrease (RVD) in response to swelling, and Regulatory Volume Increase (RVI) in response to shrinkage. RVD is primarily mediated by the efflux of ions, such as chloride (Cl-) and potassium (K+), and organic osmolytes, followed by the osmotic movement of water out of the cell.

The Volume-Regulated Anion Channel (VRAC), also known as the volume-sensitive outwardly rectifying (VSOR) anion channel or the swelling-induced chloride current (ICl,swell), is a critical component of the RVD response. VRACs are activated by cell swelling and provide a pathway for the efflux of Cl- and other small organic osmolytes like taurine and glutamate. The molecular identity of VRAC has been identified as a heteromeric complex of proteins from the Leucine-Rich Repeat Containing 8 (LRRC8) family, with LRRC8A being an essential subunit.

This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of VRAC. It is a potent and selective inhibitor of VRAC, allowing for the targeted investigation of its function in cellular volume regulation and associated processes.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on VRAC through a direct interaction with the channel pore. Cryo-electron microscopy (cryo-EM) studies of the LRRC8A homomeric channel in complex with this compound have revealed a "cork-in-a-bottle" mechanism of inhibition. This compound binds within the outer vestibule of the channel pore, physically occluding the ion conduction pathway and thereby preventing the efflux of anions. This direct blockade of the VRAC pore makes this compound a highly effective inhibitor of ICl,swell.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across various cell types and against different ion channels. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound on VRAC/ICl,swell

| Cell Type | IC50 (μM) | Reference |

| Calf Pulmonary Artery Endothelial (CPAE) Cells | 4.1 | [1] |

| Guinea-pig Atrial Cardiomyocytes | ~10 (near complete inhibition) | [1] |

| Rat Pancreatic β-cells | ~2 |

Table 2: Off-Target Effects of this compound on K2P Potassium Channels

| Channel | Effect | IC50 (μM) | Reference |

| TREK-1 | Activation | - | [1] |

| TRAAK | Activation | - | [1] |

| TRESK | Inhibition | 0.14 | [1] |

| TASK-1 | Inhibition | 0.95 | [1] |

| TASK-3 | Inhibition | 50.72 | [1] |

Signaling Pathways and Experimental Workflows

VRAC Activation and this compound Inhibition Pathway

The activation of VRAC is a complex process initiated by an increase in cell volume. This swelling is thought to lead to a decrease in intracellular ionic strength and/or mechanical stress on the cell membrane, which in turn triggers a conformational change in the LRRC8 complex, opening the channel pore. This compound directly blocks this open pore.

Caption: VRAC activation by cell swelling and its inhibition by this compound.

Experimental Workflow for Studying this compound Effects

A typical experimental workflow to investigate the role of this compound in cellular volume regulation involves inducing cell swelling, measuring the resulting changes in cell volume and ion channel activity, and then applying this compound to observe its inhibitory effects.

Caption: A generalized workflow for investigating this compound's effects.

Experimental Protocols

Protocol for Measuring VRAC Currents using Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ICl,swell and its inhibition by this compound.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries

-

Cell culture of interest

-

Isotonic extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH, ~300 mOsm)

-

Hypotonic extracellular solution (in mM): 90 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH, ~220 mOsm)

-

Intracellular (pipette) solution (in mM): 130 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH 7.2 with CsOH, ~290 mOsm)

-

This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Prepare cells on coverslips suitable for patch-clamp recording.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Mount the coverslip in the recording chamber and perfuse with the isotonic extracellular solution.

-

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -40 mV.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) or a step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to record baseline currents in isotonic solution.

-

Switch the perfusion to the hypotonic extracellular solution to induce cell swelling and activate VRAC.

-

Continuously record currents using the same voltage protocol. A time-dependent increase in outwardly rectifying chloride current (ICl,swell) should be observed.

-

Once ICl,swell has reached a stable, activated state, add this compound to the hypotonic solution at the desired final concentration (e.g., 10 μM).

-

Record the inhibition of ICl,swell by this compound.

-

To test for reversibility, wash out this compound with the hypotonic solution.

Data Analysis:

-

Measure the current amplitude at a specific positive potential (e.g., +100 mV) over time to visualize the activation and inhibition kinetics.

-

Construct current-voltage (I-V) curves from the voltage ramp or step protocols before and after this compound application.

-

Calculate the percentage of inhibition by this compound at a specific voltage.

Protocol for Measuring Cell Volume Changes using the Calcein-Quenching Method

This fluorescence-based assay provides a dynamic measurement of relative cell volume changes.

Materials:

-

Fluorescence microscope or plate reader with appropriate filters for calcein (excitation ~490 nm, emission ~515 nm)

-

Calcein-AM (acetoxymethyl ester)

-

Isotonic and hypotonic solutions (as described in 5.1)

-

This compound stock solution

Procedure:

-

Seed cells on glass-bottom dishes or appropriate microplates.

-

Load the cells with 2-5 µM Calcein-AM in isotonic solution for 30-60 minutes at 37°C. This allows the non-fluorescent, membrane-permeant Calcein-AM to enter the cells and be cleaved by intracellular esterases into the fluorescent, membrane-impermeant calcein.

-

Wash the cells with isotonic solution to remove extracellular Calcein-AM.

-

Acquire baseline fluorescence intensity (F_iso) in the isotonic solution.

-

Perfuse the cells with the hypotonic solution to induce swelling. As the cells swell, the intracellular concentration of calcein decreases, leading to an increase in fluorescence (dequenching). Record the fluorescence intensity over time until a stable swollen state is reached (F_hypo).

-

While in the hypotonic solution, add this compound and continue to record fluorescence. Inhibition of VRAC by this compound is expected to prevent or reduce the regulatory volume decrease, thus maintaining a higher fluorescence signal compared to untreated swollen cells.

-

For control experiments, observe the fluorescence changes in cells exposed to hypotonic solution without this compound to monitor the natural RVD response (a decrease in fluorescence as the cells shrink).

Data Analysis:

-

Normalize the fluorescence data to the initial baseline (F/F_iso).

-

Relative volume changes can be estimated from the changes in fluorescence, assuming an inverse relationship between fluorescence intensity and cell volume in the quenching range.

-

Compare the time course of fluorescence changes in the presence and absence of this compound to quantify its effect on RVD.

Off-Target Effects of this compound

While this compound is a selective inhibitor of VRAC, it is crucial for researchers to be aware of its potential off-target effects, especially at higher concentrations. As summarized in Table 2, this compound can modulate the activity of several members of the two-pore domain potassium (K2P) channel family. It has been shown to activate TREK-1 and TRAAK channels while inhibiting TRESK, TASK-1, and TASK-3 channels with varying potencies. These effects on potassium channels can influence the cell's membrane potential and overall ion homeostasis, which should be considered when interpreting experimental results.

Furthermore, studies have indicated that this compound can inhibit mitochondrial respiration independently of its action on VRAC. This effect appears to be due to the inhibition of complexes I, II, and III of the electron transport chain. Therefore, in experiments where cellular metabolism is a key parameter, the potential impact of this compound on mitochondrial function should be carefully evaluated.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of VRAC function in cellular volume regulation and a wide array of associated physiological and pathophysiological processes. Its potent and selective inhibition of VRAC, coupled with a well-characterized mechanism of action, allows for targeted studies of ICl,swell. However, a thorough understanding of its off-target effects on K2P channels and mitochondrial respiration is essential for the rigorous interpretation of experimental data. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their quest to unravel the complexities of cellular volume homeostasis and its implications in health and disease. As with any pharmacological inhibitor, the use of complementary approaches, such as genetic knockdown or knockout of VRAC subunits, is recommended to validate findings obtained with this compound.

References

The Multifaceted Effects of DCPIB on Glutamate Transport and Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB) is widely recognized as a selective blocker of volume-regulated anion channels (VRACs), which are crucial for cell volume regulation and permeable to the excitatory neurotransmitter glutamate.[1][2][3] Consequently, this compound has been instrumental in elucidating the physiological and pathological roles of VRACs, particularly in the context of cerebral ischemia where it has been shown to suppress pathological glutamate release.[1][2] However, emerging evidence reveals a more complex pharmacological profile for this compound, with significant off-target effects on several other key players in glutamate transport and homeostasis. This technical guide provides a comprehensive overview of the known effects of this compound, detailing its interactions with various glutamate transporters and release pathways, summarizing quantitative data, and providing detailed experimental protocols to facilitate further research in this area.

Core Target: Volume-Regulated Anion Channels (VRACs)

This compound is a potent and selective inhibitor of VRACs, also known as swelling-induced chloride channels (ICl,swell).[4][5][6] VRACs are activated by cell swelling and mediate the efflux of anions, including chloride and organic osmolytes like glutamate, to restore cell volume.[1][2] In pathological conditions such as ischemic stroke, excessive cell swelling can lead to excitotoxic glutamate release through VRACs, contributing to neuronal damage.[1][7][8] this compound's neuroprotective effects in animal models of stroke are largely attributed to its inhibition of this pathological glutamate release.[1][7][8]

Quantitative Data: this compound Inhibition of VRACs

| Parameter | Value | Cell Type | Reference |

| IC50 (for VRAC) | ~1 µM | Rat Glial Cells | [1] |

| IC50 (for VRAC) | ~2 µM | Rat Pancreatic β-cells | [5][6] |

| IC50 (for ICl,swell) | 4.1 µM | Calf Pulmonary Artery Endothelial (CPAE) Cells | [4][5][6] |

Off-Target Effects on Glutamate Transport and Release Mechanisms

While this compound's action on VRACs is well-established, a seminal study by Bowens et al. (2013) demonstrated that this compound influences several other glutamate transport pathways, complicating the interpretation of in vivo studies that rely on its presumed selectivity.[1][2][9]

Inhibition of Connexin Hemichannels

This compound potently inhibits glutamate release mediated by connexin-43 (Cx43) hemichannels.[1][2][9] This was confirmed using siRNA knockdown of Cx43, which mimicked the inhibitory effect of this compound.[1][9]

Quantitative Data: this compound Inhibition of Connexin Hemichannels

| Parameter | Value | Conditions | Reference |

| IC50 | ~1 µM | Connexin-mediated glutamate release under CMF conditions | [1] |

Inhibition of the Glial Glutamate Transporter GLT-1

This compound inhibits the uptake of glutamate by the major astrocytic glutamate transporter, GLT-1 (also known as EAAT2).[1][2][9] This is a significant finding, as GLT-1 is responsible for the majority of glutamate clearance from the synaptic cleft, and its inhibition could potentially lead to increased extracellular glutamate levels under normal physiological conditions.[1] However, in vivo microdialysis studies have shown that perfusion with this compound does not increase basal extracellular glutamate levels.[1][9] It is hypothesized that the neuroprotective effects of this compound in ischemia are unlikely to be related to GLT-1 inhibition, as GLT-1 can operate in reverse during severe ischemia, contributing to glutamate release.[1][9]

Lack of Effect on Other Glutamate Transport Mechanisms

Crucially, this compound does not appear to affect several other key glutamate transport and release pathways:

-

GLAST (EAAT1): The other major astrocytic glutamate transporter, GLAST, is not affected by this compound.[1][2][9]

-

Vesicular Glutamate Release: this compound has no direct effect on the Ca2+-dependent release of glutamate from synaptic vesicles in rat brain synaptosomes.[1][2][9]

-

Cystine/Glutamate Antiporter (System xc-): this compound shows only weak and likely indirect inhibition of this antiporter at high concentrations.[1][9]

Potentiation of P2X7/Pannexin-Mediated Glutamate Release

In a surprising finding, this compound potentiates glutamate release triggered by the activation of the P2X7 receptor/pannexin permeability pathway.[1][9] Activation of P2X7 receptors by ATP can open pannexin channels, allowing for the release of glutamate. This compound enhances this effect in a dose-dependent manner.[1][9]

Suppression of ATP-Induced Glutamate Release

This compound strongly suppresses glutamate release from cultured astrocytes that is induced by ATP.[1][9][10] This effect is consistent with the inhibition of VRACs or connexin hemichannels, which can be activated downstream of P2Y receptor stimulation by ATP.[10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the complex interactions of this compound with various glutamate transport and signaling pathways.

Caption: Overview of this compound's effects on glutamate transport pathways.

Caption: Experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Primary Astrocyte Culture (from Rat Cortex)

-

Tissue Dissociation: Cerebral cortices from neonatal rat pups (P1-P2) are dissected and mechanically dissociated in a suitable buffer (e.g., Hank's Balanced Salt Solution).

-

Cell Plating: Dissociated cells are plated onto poly-D-lysine coated flasks in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Purification: After reaching confluency (typically 7-10 days), flasks are shaken on an orbital shaker to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.

-

Maturation: Astrocytes can be treated with agents like dibutyryl cyclic AMP (dbcAMP) to induce a more differentiated, mature phenotype.

Synaptosome Preparation and Vesicular Glutamate Release Assay

-

Homogenization: Rat brain tissue (e.g., cortex or hippocampus) is homogenized in an ice-cold iso-osmotic buffer (e.g., sucrose-based buffer).

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to pellet nuclei and mitochondria, enriching the supernatant with synaptosomes.

-

Gradient Centrifugation (Optional): For higher purity, the crude synaptosomal fraction can be further purified on a Ficoll or Percoll density gradient.

-

Radiolabeling: Purified synaptosomes are pre-loaded with a radiolabeled glutamate tracer, such as L-[3H]glutamate.

-

Stimulation of Release: The loaded synaptosomes are then stimulated with a depolarizing agent (e.g., high KCl concentration) in the presence of extracellular Ca2+ to induce vesicular release.

-

Quantification: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting. This compound is added at various concentrations before and during the stimulation to assess its effect.

Radiolabeled Amino Acid Transport Assays in Astrocytes

-

Cell Plating: Primary astrocytes are seeded into multi-well plates.

-

Pre-incubation: Cells are washed and pre-incubated in a physiological salt solution. This compound or other pharmacological agents are added during this step.

-

Initiation of Uptake/Release: The assay is initiated by adding the radiolabeled substrate (e.g., D-[3H]aspartate for glutamate transporters) for uptake studies, or by inducing release (e.g., with a hypotonic solution for VRAC-mediated release) in pre-loaded cells.

-

Termination: The assay is stopped by rapidly washing the cells with ice-cold buffer.

-

Quantification: The amount of radioactivity remaining in the cells (for uptake) or released into the medium is determined by scintillation counting.

siRNA-Mediated Knockdown of Connexin-43

-

Transfection: Primary astrocytes are transfected with siRNA constructs targeting Cx43 or a non-targeting control siRNA using a suitable transfection reagent (e.g., lipofectamine-based).

-

Incubation: Cells are incubated for a period (e.g., 48-72 hours) to allow for knockdown of the target protein.

-

Validation of Knockdown: The efficiency of knockdown is confirmed by Western blot analysis of Cx43 protein levels and/or qRT-PCR for Cx43 mRNA levels.

-

Functional Assay: The effect of Cx43 knockdown on glutamate release (e.g., under conditions that activate hemichannels) is then assessed using a radiolabeled release assay, and the results are compared to the effects of this compound in control cells.

Conclusion and Future Directions

This compound remains a valuable pharmacological tool for studying VRACs, but its off-target effects on other glutamate transport and release mechanisms, particularly connexin hemichannels and the GLT-1 transporter, must be carefully considered when interpreting experimental results. The potentiation of P2X7/pannexin-mediated glutamate release adds another layer of complexity to its pharmacological profile.

For drug development professionals, the multifaceted nature of this compound's activity suggests that while it may show efficacy in preclinical models of diseases involving glutamate excitotoxicity, its clinical translation would require a thorough understanding of the relative contributions of its on- and off-target effects in the specific pathological context. Future research should focus on developing more selective VRAC inhibitors and further characterizing the molecular mechanisms by which this compound modulates its various targets. The detailed experimental protocols provided in this guide are intended to facilitate such investigations, ultimately leading to a more nuanced understanding of glutamate homeostasis and the development of more targeted therapeutic strategies.

References

- 1. 2.1. Primary Cortical Astrocyte Culture Preparation [bio-protocol.org]

- 2. Isolation of synaptosomes and glutamate release assay [bio-protocol.org]

- 3. The optimal concentration of siRNA for gene silencing in primary cultured astrocytes and microglial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astrocyte Cell Culture Protocol - ASTROCYTE CELLS [astrocyte.info]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Lipid-Mediated Transfection of Human Astrocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Primary cortical astrocyte isolation and culture [protocols.io]

- 10. Video: Generating a Primary Culture of Astrocytes from a Rat Pup Brain - Experiment [app.jove.com]

An In-depth Technical Guide on the Interaction Between Dcpib and Connexin Hemichannels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the compound 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (Dcpib) and connexin hemichannels. Initially identified as a selective blocker of volume-regulated anion channels (VRACs), subsequent research has revealed this compound's potent inhibitory effects on connexin hemichannels, highlighting its role as a multi-target inhibitor.[1][2][3] This guide details the quantitative aspects of this interaction, outlines the experimental protocols used to elucidate these findings, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data: this compound Inhibition of Connexin Hemichannels and Other Channels

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on connexin hemichannels and, for comparative purposes, its primary target, VRACs, as well as other channels.

| Target Channel/Transporter | Species/Cell Type | Experimental Condition | IC50 Value | Reference |

| Connexin Hemichannels | Rat Glial Cells | Ca2+/Mg2+-free (CMF) medium to trigger hemichannel opening | ~1 µM | [1] |

| Volume-Regulated Anion Channel (VRAC) | Rat Glial Cells | Hypoosmotic activation of glutamate release | ~1 µM | [1] |

| Swelling-induced Chloride Current (ICl,swell) | Calf Pulmonary Artery Endothelial (CPAE) cells | Whole-cell patch clamp | 4.1 µM | [4][5] |

| Volume-Regulated Anion Channel (VRAC) | Rat Pancreatic β-cells | Not specified | ~2 µM | [6][7] |

| TRESK Potassium Channel | COS-7 cells | Heterologous expression | 0.14 µM | [4] |

| TASK1 Potassium Channel | COS-7 cells | Heterologous expression | 0.95 µM | [4] |

| TASK3 Potassium Channel | COS-7 cells | Heterologous expression | 50.72 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the interaction between this compound and connexin hemichannels.

1. Glutamate Release Assay via Connexin Hemichannels

This protocol is adapted from studies investigating this compound's effect on glutamate release from glial cells.[1][3]

-

Objective: To measure the inhibitory effect of this compound on glutamate release mediated by connexin hemichannels.

-

Cell Culture: Primary cultures of rat astrocytes are prepared and maintained in appropriate media.

-

Induction of Hemichannel Opening: To specifically open connexin hemichannels, the astrocytes are superfused with a Ca2+/Mg2+-free (CMF) medium.

-

Radiolabeling: The cells are preloaded with L-[3H]glutamate or D-[3H]aspartate to trace amino acid release.

-

This compound Treatment: this compound is added to the CMF medium at various concentrations to determine a dose-response curve. A vehicle control is run in parallel.

-

Sample Collection and Analysis: The superfusate is collected at regular intervals, and the amount of released radiolabeled glutamate is quantified using scintillation counting.

-

Data Analysis: The percentage of inhibition of glutamate release by this compound is calculated relative to the control condition. The IC50 value is determined by fitting the dose-response data to a logistical equation.

2. siRNA Knockdown for Target Validation

This protocol confirms that the this compound-mediated inhibition of glutamate release is indeed through connexin-43 (Cx43) hemichannels.[1][2]

-

Objective: To genetically validate that this compound's inhibitory effect on glutamate release is mediated by Cx43.

-

siRNA Transfection: Rat astrocytes are transfected with siRNA constructs specifically targeting Cx43 mRNA. A scrambled negative control siRNA is used in a parallel set of experiments.

-

Verification of Knockdown: The efficiency of the knockdown is confirmed at both the mRNA and protein levels.

-

qRT-PCR: Quantitative real-time polymerase chain reaction is used to measure the relative expression of Cx43 mRNA, normalized to a housekeeping gene.

-

Western Blotting: The total protein lysates from the transfected cells are subjected to Western blot analysis using an antibody specific for Cx43 to assess the reduction in protein levels.

-

-

Glutamate Release Assay: The glutamate release assay, as described above, is performed on the Cx43 knockdown cells and control cells in the presence and absence of this compound.

-

Data Analysis: A significant reduction in both the CMF-induced glutamate release and the inhibitory effect of this compound in the Cx43 knockdown cells compared to the control cells confirms that this compound acts on Cx43 hemichannels.

3. Electrophysiological Recording of VRAC Currents

This protocol is used to measure the effect of this compound on VRAC activity.[5]

-

Objective: To directly measure the inhibitory effect of this compound on the chloride currents mediated by VRACs.

-

Cell Preparation: Cells endogenously expressing VRACs (e.g., CPAE cells) are used.

-

Whole-Cell Patch Clamp: The whole-cell configuration of the patch-clamp technique is employed to record macroscopic currents.

-

Activation of ICl,swell: The swelling-induced chloride current (ICl,swell) is activated by exposing the cells to a hypotonic solution.

-

This compound Application: this compound is applied to the bath solution at different concentrations to assess its effect on the activated currents.

-

Data Acquisition and Analysis: The current amplitude is measured before and after the application of this compound. The percentage of current inhibition is calculated, and a dose-response curve is generated to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental designs.

Caption: this compound's molecular targets and unaffected pathways.

Caption: Workflow for assessing this compound's effect on glutamate release.

References

- 1. This compound, the Proposed Selective Blocker of Volume-Regulated Anion Channels, Inhibits Several Glutamate Transport Pathways in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, the proposed selective blocker of volume-regulated anion channels, inhibits several glutamate transport pathways in glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound is a novel selective blocker of ICl,swell and prevents swelling-induced shortening of guinea-pig atrial action potential duration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Other Chloride Channels | Tocris Bioscience [tocris.com]

- 7. This compound, a specific inhibitor of Volume Regulated Anion Channels (VRACs), reduces infarct size in MCAo and the release of glutamate in the ischemic cortical penumbra - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dcpib in Mitigating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. Microglia and astrocytes, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the inflammatory cascade. A key player in this process is the Volume-Regulated Anion Channel (VRAC), which is involved in cell volume regulation, and the release of excitatory amino acids and inflammatory mediators. Dcpib (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid), a potent and selective blocker of VRAC, has emerged as a promising therapeutic agent for mitigating neuroinflammation. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Volume-Regulated Anion Channels (VRACs)

This compound's primary mechanism of action is the inhibition of VRACs. These channels are crucial for maintaining cell volume homeostasis, but their overactivation under pathological conditions, such as ischemia, contributes to excitotoxicity and neuroinflammation through the release of glutamate and other small organic osmolytes. This compound has been shown to be a selective blocker of VRACs with IC50 values typically in the low micromolar range.[1][2][3]

This compound Specificity and Potency

| Target | IC50 Value | Cell Type | Reference |

| VRAC / ICl,swell | ~1 µM | Rat Astrocytes | |

| ~2 µM | Rat Pancreatic β-cells | ||

| 4.1 µM | Calf Pulmonary Artery Endothelial (CPAE) cells | [1][2] | |

| 3.45 µM | LN215 Human Glioblastoma Cells | [4] | |

| 4.15 ± 1.79 μM | PC3 Cells | [4] | |

| 11.3 ± 4.13 μM | HT29 Cells | [4] | |

| 3.36 ± 1.04 μM | HeLa Cells | [4] | |

| Connexin Hemichannels | ~1 µM | Rat Astrocytes | |

| TRESK K+ Channel | 0.14 µM | COS-7 Cells | [5] |

| TASK1 K+ Channel | 0.95 µM | COS-7 Cells | [2] |

| TASK3 K+ Channel | 50.72 µM | COS-7 Cells | [2] |

| CFTR Chloride Channel | 71.7 µM | FRT Cells | [4] |

Attenuation of Microglial Activation and Pro-inflammatory Mediator Release

Activated microglia are key drivers of neuroinflammation. This compound has been demonstrated to potently inhibit microglial activation, proliferation, and the subsequent release of pro-inflammatory cytokines.[6][7]

In Vitro Evidence of Anti-inflammatory Effects

Studies utilizing in vitro models of neuroinflammation, such as oxygen-glucose deprivation (OGD) and lipopolysaccharide (LPS) stimulation, have provided significant insights into this compound's effects on microglia.

| Experimental Model | Cell Type | This compound Concentration | Observed Effect | Quantitative Data | Reference |

| OGD | Primary Microglia | Not specified | Inhibition of proliferation, migration, and cytokine secretion | Data not specified in abstract | [6] |

| LPS | BV2 Microglia | 10 µM | Inhibition of MAPK pathway activation | Significant reduction in phosphorylated ERK1/2, JNK, and p38 | [2][6] |

| OGD | Microglia/Neuron Co-culture | Not specified | Reduced neuronal damage | Marked reduction in neuronal damage | [6] |

In Vivo Evidence of Neuroprotection

Animal models of ischemic stroke, such as the reversible middle cerebral artery occlusion (rMCAO) model, have corroborated the neuroprotective effects of this compound observed in vitro.

| Animal Model | This compound Administration | Observed Effect | Quantitative Data | Reference |

| Rat rMCAO | Intracisternal | Reduced infarct volume and improved neurobehavioral scores | ~75% reduction in mean infarct volume (Vehicle: 208.0 ± 38.3 mm³ vs. This compound: 68.5 ± 22.7 mm³) | [8][9][10][11] |

| Neonatal Mouse Hypoxic-Ischemic Injury | Intraperitoneal (10 mg/kg) | Reduced infarct volume and improved functional recovery | Significant reduction in hemispheric corrected infarct volume (Vehicle: 45.52% ± 1.45% vs. This compound: 26.65% ± 2.23%) | [12][13] |

| Mouse tMCAO/R | Lateral Ventricular Injection | Reduced mortality, improved behavioral performance, alleviated pathological injury, inhibited inflammatory response and oxidative stress, promoted M1 to M2 microglial conversion | Data not specified in abstract | [7] |

Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome pathway.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway, comprising ERK1/2, JNK, and p38, is a crucial regulator of microglial activation and pro-inflammatory gene expression. This compound has been shown to significantly reduce the phosphorylation, and thus the activation, of these key kinases.[6]

Regulation of the NLRP3 Inflammasome

Recent evidence suggests a role for VRACs in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and release of IL-1β and IL-18. While direct studies on this compound's effect on the NLRP3 inflammasome in neuroinflammation are emerging, the inhibition of VRAC by this compound is a plausible mechanism for its downstream anti-inflammatory effects.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the role of this compound in neuroinflammation.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is widely used to mimic ischemic conditions in vitro.

-

Cell Culture : Primary microglia or BV2 microglial cells are cultured to an appropriate confluency.

-

OGD Induction :

-

Replace the culture medium with a glucose-free balanced salt solution.

-

Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).

-

-

This compound Treatment : this compound is added to the culture medium at the desired concentration before, during, or after the OGD period.

-

Reperfusion : After the OGD period, the glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to normoxic conditions.

-

Assessment : Cell viability, cytokine release (ELISA), and protein expression/phosphorylation (Western blot) are assessed at various time points post-reperfusion.

In Vivo Model: Reversible Middle Cerebral Artery Occlusion (rMCAO)

The rMCAO model is a widely used in vivo model of focal cerebral ischemia.

-

Animal Preparation : Anesthetize the animal (e.g., rat or mouse) and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion :

-

Ligate the ECA.

-

Insert a filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

This compound Administration : Administer this compound via the desired route (e.g., intracisternal or intraperitoneal injection) at a specific time point relative to the occlusion.

-

Reperfusion : After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

-

Post-operative Care : Suture the incision and provide post-operative care.

-

Assessment :

-

Neurobehavioral Scoring : Evaluate neurological deficits at various time points.

-

Infarct Volume Measurement : After a set period (e.g., 24-72 hours), sacrifice the animal, and stain brain slices (e.g., with TTC) to quantify the infarct volume.

-

Immunohistochemistry/Immunofluorescence : Analyze brain sections for markers of microglial activation (e.g., Iba1), neuronal damage, and inflammatory mediators.

-

Western Blot Analysis for MAPK Phosphorylation

-

Protein Extraction : Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates.

-

SDS-PAGE : Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% BSA in TBST).

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2, JNK, and p38, as well as antibodies for the total forms of these proteins.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification : Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

ELISA for Cytokine Measurement

-

Sample Collection : Collect cell culture supernatants or tissue homogenates.

-

Coating : Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-1β).

-

Blocking : Block non-specific binding sites.

-

Sample and Standard Incubation : Add samples and a serial dilution of a known concentration of the recombinant cytokine (standard curve) to the wells.

-

Detection Antibody : Add a biotinylated detection antibody.

-

Enzyme Conjugate : Add an enzyme-linked conjugate (e.g., streptavidin-HRP).

-

Substrate Addition : Add a substrate that will be converted by the enzyme to produce a colorimetric signal.

-

Measurement : Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification : Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Immunofluorescence for Microglial Activation

-

Tissue/Cell Preparation : Prepare brain sections or cultured cells on coverslips.

-

Fixation and Permeabilization : Fix the samples (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with Triton X-100).

-

Blocking : Block non-specific antibody binding.

-

Primary Antibody Incubation : Incubate with a primary antibody against a microglial marker (e.g., Iba1).

-

Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining : Counterstain with a nuclear stain (e.g., DAPI).

-

Imaging : Visualize and capture images using a fluorescence microscope.

-

Analysis : Analyze the images for changes in microglial morphology, density, and protein expression.

Logical Relationships and Multifaceted Effects of this compound

This compound's therapeutic potential in neuroinflammation stems from its ability to target multiple pathological processes initiated by VRAC activation.

Conclusion

This compound represents a significant tool for researchers and a potential therapeutic lead for the treatment of neurological disorders characterized by neuroinflammation. Its well-defined mechanism of action as a VRAC inhibitor, coupled with its demonstrated efficacy in reducing microglial activation, pro-inflammatory cytokine release, and neuronal damage in both in vitro and in vivo models, underscores its importance. The detailed experimental protocols and understanding of the signaling pathways involved, as outlined in this guide, provide a solid foundation for future research and drug development efforts aimed at mitigating the detrimental effects of neuroinflammation. Further investigation into the precise role of this compound in modulating the NLRP3 inflammasome and its potential off-target effects will be crucial for its clinical translation.

References

- 1. This compound | Other Chloride Channels | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A SWELL time to develop the molecular pharmacology of the volume-regulated anion channel (VRAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, an Inhibitor of Volume-Regulated Anion Channels, Distinctly Modulates K2P Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potent volume-regulated anion channel antagonist, attenuates microglia-mediated inflammatory response and neuronal injury following focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Attenuates Ischemia-Reperfusion Injury by Regulating Microglial M1/M2 Polarization and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a specific inhibitor of volume regulated anion channels (VRACs), reduces infarct size in MCAo and the release of glutamate in the ischemic cortical penumbra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a specific inhibitor of Volume Regulated Anion Channels (VRACs), reduces infarct size in MCAo and the release of glutamate in the ischemic cortical penumbra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | VRAC channel inhibition as a novel strategy for the treatment of ischemia-reperfusion injury [frontiersin.org]

- 12. Neuroprotective effects of volume-regulated anion channel blocker this compound on neonatal hypoxic-ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of volume-regulated anion channel blocker this compound on neonatal hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Modulation of K2P Potassium Channels by Dcpib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dcpib (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl)oxybutyric acid) is widely recognized as a potent and selective inhibitor of volume-regulated anion channels (VRACs).[1][2] Its utility in studying the physiological roles of VRACs, particularly in the context of cellular volume regulation and neurological conditions, is well-established.[3] However, a growing body of evidence reveals that this compound exerts significant off-target effects on several members of the two-pore domain potassium (K2P) channel family.[4][5][6] These channels are critical regulators of cellular excitability and are implicated in a variety of physiological and pathological processes.[6]

This technical guide provides a comprehensive overview of the off-target effects of this compound on K2P potassium channels. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to navigate the complexities of using this compound in their studies and to understand its polypharmacological profile. The information presented herein is crucial for the accurate interpretation of experimental results and for the development of more selective pharmacological tools.

Quantitative Data Summary

The modulatory effects of this compound on various K2P channels are summarized in the tables below. The data, derived from patch-clamp electrophysiology studies on heterologous expression systems (primarily COS-7 cells), highlight the dual nature of this compound's action: activation of the TREK subfamily and inhibition of TRESK and TASK channels.

| Channel Subfamily | K2P Channel | Effect of this compound | Potency (IC50/EC50) | Voltage Dependence | Reference |

| TREK | TREK-1 (K2P2.1) | Activation | Not fully determined | Voltage-dependent | [1][2][4][5] |

| TREK-2 (K2P10.1) | Activation | Not fully determined | Not specified | [1][2] | |

| TRAAK (K2P4.1) | Activation | Not fully determined | Voltage-dependent | [4][5] | |

| TRESK | TRESK (K2P18.1) | Inhibition | 0.14 µM | No | [4][5][6] |

| TASK | TASK-1 (K2P3.1) | Inhibition | 0.95 µM | No | [4][5] |

| TASK-3 (K2P9.1) | Inhibition | 50.72 µM | No | [4][5] |

Table 1: Modulatory Effects of this compound on K2P Channel Subfamilies. This table provides a summary of the observed effects of this compound on different K2P channels, including the nature of the effect, the reported potency (where available), and its voltage dependency.

Signaling Pathways and Mechanisms of Action

The distinct modulatory effects of this compound on different K2P channel subfamilies suggest disparate mechanisms of action. The voltage-dependent activation of TREK channels contrasts with the voltage-independent inhibition of TRESK and TASK channels, implying different binding sites or allosteric effects.

Figure 1: this compound's dual modulatory action on K2P channel subfamilies.

Studies have indicated that the molecular determinants for this compound's activating effect on TREK-1 and its inhibitory effect on TRESK are different.[6] Specifically, mutations in the ion selectivity filter region of TREK-1 significantly impair its activation by this compound, while similar mutations in TRESK do not affect its inhibition.[6] This suggests that this compound may interact directly or allosterically with the outer pore region of TREK channels to promote a conductive state, whereas its inhibitory action on TRESK likely involves a different binding site.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's effects on K2P channels.

Cell Culture and Transfection

The heterologous expression of K2P channels in mammalian cell lines, such as COS-7, is a standard approach to isolate and study the activity of a specific channel type.

1. Cell Culture:

-

Cell Line: COS-7 cells (or other suitable mammalian cell lines like HEK293).

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Transfection:

-

Plating: Seed COS-7 cells onto glass coverslips in 35 mm culture dishes at a density that will result in 50-70% confluency on the day of transfection.

-

Transfection Reagent: Use a suitable lipid-based transfection reagent (e.g., Lipofectamine® 2000 or FuGENE® HD).

-

DNA Preparation: For each dish, prepare a mixture of plasmid DNA encoding the K2P channel of interest and a marker plasmid (e.g., pEGFP-N1 for visualization of transfected cells) in a serum-free medium.

-

Complex Formation: Add the transfection reagent to the DNA mixture, incubate at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.

-

Transfection: Add the DNA-lipid complexes dropwise to the cells in fresh growth medium.

-

Incubation: Incubate the transfected cells for 24-48 hours before electrophysiological recordings.

Figure 2: General workflow for transient transfection of K2P channels in COS-7 cells.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recording is the primary technique used to measure the ionic currents flowing through K2P channels in response to this compound application.

1. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO) and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

2. Recording Procedure:

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Selection: Identify transfected cells by fluorescence microscopy (if a fluorescent marker is used).

-

Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recordings: Clamp the membrane potential at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit channel currents.

-

Drug Application: Perfuse the recording chamber with the external solution containing this compound at various concentrations to determine its effect on the K2P channel currents.

-

Data Acquisition and Analysis: Record currents using a patch-clamp amplifier and digitizer. Analyze the data using appropriate software to determine parameters such as current amplitude, current-voltage relationships, and dose-response curves to calculate IC50 or EC50 values.

Figure 3: Experimental workflow for whole-cell patch-clamp recordings.

Conclusion and Implications

The off-target modulation of K2P channels by this compound is a critical consideration for researchers utilizing this compound. While this compound remains a valuable tool for studying VRACs, its effects on TREK, TRESK, and TASK channels can confound the interpretation of experimental data, particularly in systems where these K2P channels are endogenously expressed. The neuroprotective effects previously attributed solely to VRAC inhibition by this compound may, in part, be mediated by the activation of TREK channels.[1][2]

This guide underscores the importance of a thorough understanding of the pharmacological profile of chemical probes. For future studies, it is imperative to:

-